molecular formula C7H14ClNO2 B1378643 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride CAS No. 1423033-47-9

2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride

Cat. No. B1378643
CAS RN: 1423033-47-9
M. Wt: 179.64 g/mol
InChI Key: YMLRKMKALHOFGJ-UHFFFAOYSA-N
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Description

“2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride” is a compound with the CAS Number: 1423033-47-9. It has a molecular weight of 179.65 . The compound is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is [cyclopropyl (ethyl)amino]acetic acid hydrochloride. The InChI code for the compound is 1S/C7H13NO2.ClH/c1-2-8 (5-7 (9)10)6-3-4-6;/h6H,2-5H2,1H3, (H,9,10);1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Cyclopropane acetic acid ethyl esters, related to the structure of 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride, have been synthesized from cyclopropyl alkyl ketones for potential applications in organic synthesis and pharmaceuticals (Nongkhlaw et al., 2005).
  • Structural studies using X-ray diffraction techniques have been conducted on compounds similar to 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride, indicating the presence of strong intermolecular hydrogen bonds, a factor that could influence its applications in material science or drug design (Şahin et al., 2014).

Biocatalysis and Drug Research

  • The compound and its derivatives are noted as essential pharmacophoric units widely used in drug research and development. Specifically, its derivatives have been used as key chiral intermediates in the synthesis of potent inhibitors for medical applications like hepatitis C virus treatment (Zhu et al., 2018).
  • Novel synthetic routes involving cyclopropane derivatives akin to 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride have been developed, showcasing their versatility as multifunctional building blocks in organic synthesis, which can be pivotal in the pharmaceutical industry (Limbach et al., 2004).

Chemical Properties and Applications

  • The compound's structural analogs exhibit interesting chemical properties such as cyclopropane ring opening reactions and specific cleavage reactions, which are significant in understanding reaction mechanisms and could be applied in the synthesis of complex organic molecules (Loeppky & Elomari, 2000).
  • The thiolated derivatives of cyclopropane acetic acid, which share a structural resemblance with 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride, have been synthesized and studied for their gelling properties and antibacterial capabilities, indicating potential applications in biomedical and pharmaceutical fields (Luo et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[cyclopropyl(ethyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-8(5-7(9)10)6-3-4-6;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLRKMKALHOFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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